molecular formula C12H12BrN B13580129 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile

1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile

Cat. No.: B13580129
M. Wt: 250.13 g/mol
InChI Key: LJQAANCOKSOZCJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a 3-bromo-5-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-methylbenzyl bromide with cyclobutanecarbonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and yields. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products:

    Nucleophilic Substitution: 1-(3-Azido-5-methylphenyl)cyclobutanecarbonitrile.

    Oxidation: 1-(3-Bromo-5-methylphenyl)cyclobutanecarboxylic acid.

    Reduction: 1-(3-Bromo-5-methylphenyl)cyclobutanemethylamine.

Scientific Research Applications

Chemistry: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity allows for the creation of tailored compounds with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and carbonitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Chloro-5-methylphenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine substituent instead of bromine.

    1-(3-Bromo-5-ethylphenyl)cyclobutanecarbonitrile: Similar structure but with an ethyl group instead of a methyl group.

    1-(3-Bromo-5-methylphenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is unique due to the combination of its bromine substituent and cyclobutane ring, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for developing novel compounds with specific functions.

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12BrN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4H2,1H3

InChI Key

LJQAANCOKSOZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2(CCC2)C#N

Origin of Product

United States

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